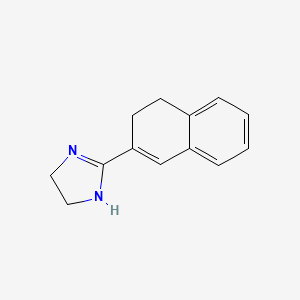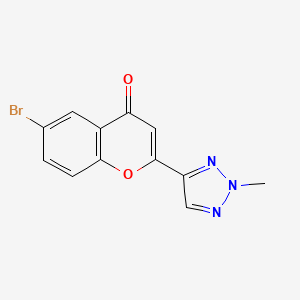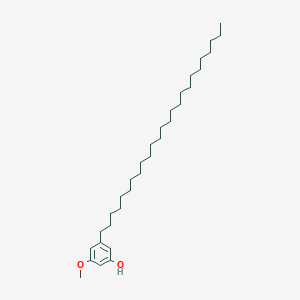
1-Phenoxypyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxypyridin-1-ium is a heterocyclic organic compound that features a pyridinium ion bonded to a phenoxy group. This compound is part of the broader class of pyridinium ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1-Phenoxypyridin-1-ium typically involves the quaternization of pyridine with phenol derivatives. One common method includes the reaction of pyridine with phenol in the presence of a suitable alkylating agent under controlled conditions. Industrial production methods often utilize microwave irradiation to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
1-Phenoxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include halogenated hydrocarbons, metal halides, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenoxypyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ionic liquid properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a solvent in industrial processes
Mecanismo De Acción
The mechanism of action of 1-Phenoxypyridin-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
1-Phenoxypyridin-1-ium can be compared with other pyridinium-based compounds, such as:
Pyridine: A basic heterocyclic compound with a similar structure but lacking the phenoxy group.
Phenazopyridine: Known for its use as a urinary tract analgesic, it shares some structural similarities but has different applications.
Pyrrolidine: Another heterocyclic compound with a nitrogen atom in the ring, used in drug discovery and synthesis .
The uniqueness of this compound lies in its combination of the pyridinium ion and phenoxy group, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
141240-65-5 |
|---|---|
Fórmula molecular |
C11H10NO+ |
Peso molecular |
172.20 g/mol |
Nombre IUPAC |
1-phenoxypyridin-1-ium |
InChI |
InChI=1S/C11H10NO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1 |
Clave InChI |
MZBKQJKKHLVSSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)O[N+]2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


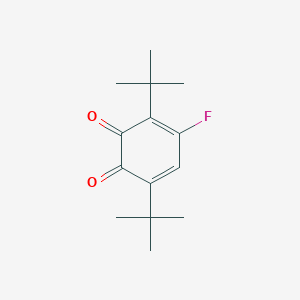

![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
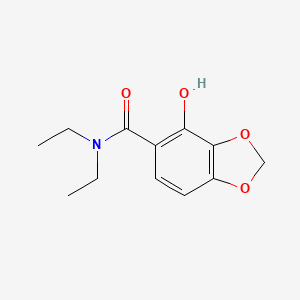

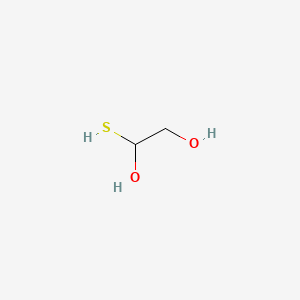
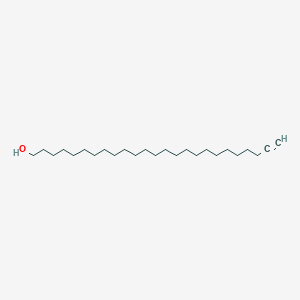

![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
